molecular formula C9H8O2 B14158648 3-Hydroxy-1-phenylprop-2-en-1-one CAS No. 3506-51-2

3-Hydroxy-1-phenylprop-2-en-1-one

Cat. No.: B14158648
CAS No.: 3506-51-2
M. Wt: 148.16 g/mol
InChI Key: KZHCVYMQWVJNEY-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenylprop-2-en-1-one, also known as benzoyl acetaldehyde, is an organic compound with the molecular formula C9H8O2. It is a member of the chalcone family, characterized by the presence of an α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-phenylprop-2-en-1-one can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid, while reduction could produce benzyl alcohol .

Scientific Research Applications

3-Hydroxy-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1-phenylprop-2-en-1-one stands out due to its specific structural features, such as the hydroxyl group and the α,β-unsaturated carbonyl system, which confer unique reactivity and biological activity.

Properties

CAS No.

3506-51-2

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-hydroxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7,10H

InChI Key

KZHCVYMQWVJNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CO

Origin of Product

United States

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